molecular formula C15H15N5OS B6581181 2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide CAS No. 1207017-78-4

2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

Cat. No.: B6581181
CAS No.: 1207017-78-4
M. Wt: 313.4 g/mol
InChI Key: HNMFMWADMRRMPT-UHFFFAOYSA-N
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Description

2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a synthetic compound with notable properties and potential applications across various scientific fields. Structurally, it comprises a pyrazolo[3,4-d]pyridazin ring system with methylphenyl and sulfanylacetamide groups, contributing to its chemical reactivity and biological activity.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Step 1: : The synthesis begins with the preparation of the pyrazolo[3,4-d]pyridazin core through cyclization reactions involving appropriate precursor compounds, which may include hydrazines and ketones.

    • Step 2: : The methylphenyl group is introduced via electrophilic aromatic substitution reactions.

    • Step 3: : Finally, the sulfanylacetamide moiety is attached using thiol-ene reactions, leading to the formation of the final compound.

  • Industrial Production Methods

    • Industrial synthesis of this compound often involves batch or continuous flow processes, utilizing optimized reaction conditions (temperature, pressure, and solvents) for maximum yield and purity.

    • Catalysts such as palladium or platinum complexes might be employed to facilitate certain reaction steps efficiently.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound undergoes oxidation reactions, especially on the sulfur-containing moiety.

    • Reduction: : Reductive reactions typically involve the pyrazolo[3,4-d]pyridazin ring, resulting in hydrogenation.

    • Substitution: : Nucleophilic substitution reactions occur primarily on the pyrazolo[3,4-d]pyridazin ring system, affecting its functional groups.

  • Common Reagents and Conditions

    • Oxidation: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)

    • Reduction: Sodium borohydride (NaBH₄), Hydrogen gas (H₂) with a suitable catalyst

    • Substitution: Halides, Alkylating agents

  • Major Products Formed

    • Oxidative products include sulfoxides and sulfones.

    • Reductive products feature partially or fully hydrogenated pyrazolo[3,4-d]pyridazin systems.

    • Substitution leads to various substituted pyrazolo[3,4-d]pyridazin derivatives.

Scientific Research Applications

  • Chemistry

    • Serves as a ligand in coordination chemistry, forming complexes with metals.

    • Utilized as a building block in organic synthesis for creating more complex molecules.

  • Biology

    • Acts as a molecular probe to study biological pathways and protein-ligand interactions.

  • Medicine

    • Investigated for potential therapeutic effects, especially in targeting specific enzymes or receptors related to diseases.

    • Explored as a candidate in drug discovery for its biochemical properties.

  • Industry

    • Applied in the development of new materials, including polymers and resins with unique properties.

Comparison with Similar Compounds

  • Similar Compounds

    • 2-{[4-methyl-1-(4-methylphenyl)-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl}acetamide

    • 2-{[4-methyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-d]pyridazin-7-yl]sulfanyl}acetamide

    • 2-{[4-methyl-1-(4-methylphenyl)-1H-quinazolino[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

  • Uniqueness

    • The specific pyrazolo[3,4-d]pyridazin core distinguishes it from other similar structures, imparting unique chemical reactivity and biological activity.

This compound's diverse applications and distinctive characteristics make it a subject of interest in scientific research and industrial developments. Whether you're delving into the intricacies of organic synthesis or exploring its potential in medicinal chemistry, 2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide stands out as a fascinating molecule.

Properties

IUPAC Name

2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-9-3-5-11(6-4-9)20-14-12(7-17-20)10(2)18-19-15(14)22-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMFMWADMRRMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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